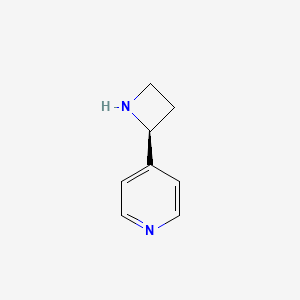

(S)-4-(Azetidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

4-[(2S)-azetidin-2-yl]pyridine |

InChI |

InChI=1S/C8H10N2/c1-4-9-5-2-7(1)8-3-6-10-8/h1-2,4-5,8,10H,3,6H2/t8-/m0/s1 |

InChI Key |

MYKGXNSJXYUWST-QMMMGPOBSA-N |

Isomeric SMILES |

C1CN[C@@H]1C2=CC=NC=C2 |

Canonical SMILES |

C1CNC1C2=CC=NC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of S 4 Azetidin 2 Yl Pyridine

Reactivity Driven by Azetidine (B1206935) Ring Strain

The azetidine ring is a four-membered saturated nitrogen heterocycle characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of its reactivity, making it susceptible to reactions that relieve this strain. rsc.orgresearchgate.net While more stable and easier to handle than its three-membered counterpart, aziridine (B145994), the azetidine ring can undergo unique transformations under appropriate conditions. rsc.org

Ring Opening Reactions of the Azetidine Core

The strain within the azetidine ring makes it prone to ring-opening reactions, a key transformation for the synthesis of various acyclic and heterocyclic compounds. rsc.orgresearchgate.net These reactions typically involve the cleavage of a carbon-nitrogen (C-N) bond.

One notable example is the nucleophilic ring-opening of azetidinium ions. researchgate.net Activation of the azetidine nitrogen, for instance through N-acylation, can facilitate cleavage of the N–C σ bond. rsc.org For instance, the reaction of N-alkyl azetidines with cyanogen (B1215507) bromide can lead to the cleavage of the four-membered ring, yielding 3-bromo N-alkyl cyanamides. researchgate.net The regioselectivity of the ring opening can be influenced by the substituents on the azetidine ring. In some cases, nucleophilic attack preferentially occurs at the more substituted carbon atom. researchgate.net

The inherent ring strain also makes azetidines susceptible to intermolecular dimerization, where the nitrogen of one molecule attacks the less-substituted α-methylene group of another, leading to a ring-opened dimer. nih.gov This reactivity highlights the delicate balance between stability and reactivity of the azetidine core.

Nucleophilic Reactivity at the Azetidine Nitrogen

The nitrogen atom of the azetidine ring possesses a lone pair of electrons and thus exhibits nucleophilic character. researchgate.net This nucleophilicity allows for reactions such as alkylation and acylation. For example, the azetidine nitrogen can react with alkyl halides to form quaternary azetidinium salts. gcwgandhinagar.com

The nucleophilicity of the azetidine nitrogen is crucial in various synthetic transformations. It can participate in intramolecular reactions, such as the cyclization of haloalkylamines to form the azetidine ring itself. medwinpublishers.com Furthermore, the nucleophilic character of the nitrogen is exploited in ring-expansion reactions and in the formation of ylides from azetidinium salts. researchgate.net

Reactions at the Azetidine Carbonyl in Azetidin-2-one (B1220530) Precursors

Azetidin-2-ones, also known as β-lactams, are important precursors to azetidines and possess their own unique reactivity centered around the carbonyl group. acs.orgnih.gov The synthesis of (S)-4-(Azetidin-2-yl)pyridine can potentially involve the reduction of a corresponding azetidin-2-one intermediate.

The carbonyl group in azetidin-2-ones is susceptible to nucleophilic attack. Reduction of the lactam carbonyl is a common method for preparing azetidines. acs.org Reagents such as diborane, lithium aluminum hydride, and alanes are effective for this transformation, typically proceeding with retention of stereochemistry at the ring substituents. acs.org

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone of β-lactam synthesis. nih.govresearchgate.net This reaction allows for the construction of the four-membered ring with control over the substituents. The resulting azetidin-2-one can then be further functionalized or reduced to the corresponding azetidine.

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring is an electron-deficient aromatic heterocycle due to the high electronegativity of the nitrogen atom. gcwgandhinagar.comnih.gov This electronic nature governs its reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution on Pyridine

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. gcwgandhinagar.comyoutube.com The electronegative nitrogen atom deactivates the ring towards attack by electrophiles by inductively withdrawing electron density. gcwgandhinagar.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring, making substitution even more challenging. youtube.comrsc.org

When EAS does occur, it is highly regioselective, with the electrophile typically attacking the C-3 (meta) position. nih.govyoutube.com This is because the intermediates formed from attack at the C-2 (ortho) and C-4 (para) positions have a resonance structure where the positive charge is placed on the already electron-deficient nitrogen atom, which is highly unfavorable.

To enhance the reactivity of the pyridine ring towards electrophiles, electron-donating groups can be introduced, or the reaction can be carried out on the corresponding pyridine-N-oxide. gcwgandhinagar.comyoutube.com

Nucleophilic Aromatic Substitution on Pyridine

In contrast to its reluctance towards electrophilic attack, the pyridine ring is activated for nucleophilic aromatic substitution (SNA_r), particularly at the C-2 and C-4 positions. nih.govstackexchange.comvaia.com The electron-withdrawing nature of the nitrogen atom makes these positions electron-deficient and thus susceptible to attack by nucleophiles. gcwgandhinagar.comstackexchange.com

The mechanism of SNA_r on pyridine involves the formation of a negatively charged intermediate, often called a Meisenheimer complex. stackexchange.com The stability of this intermediate is key to the reaction's feasibility. When the nucleophile attacks at the C-2 or C-4 position, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. stackexchange.comvaia.com This stabilization is not possible when attack occurs at the C-3 position. stackexchange.com

The presence of a good leaving group, such as a halide, at the C-2 or C-4 position is typically required for the substitution to proceed. acs.orgresearchgate.net The reaction of 2- or 4-halopyridines with various nucleophiles is a common and effective method for the synthesis of substituted pyridines. acs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the influence of the leaving group. acs.org

Quaternization and N-Oxidation Reactions of Pyridine

The pyridine ring in this compound is susceptible to electrophilic attack at the nitrogen atom, leading to quaternization and N-oxidation reactions. Due to its basic nature, the pyridine nitrogen can be readily alkylated by treatment with alkyl halides in a process known as the Menshutkin reaction, forming stable pyridinium salts. nih.govresearchgate.net This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient.

Simultaneously, the nitrogen atom of the azetidine ring can also be activated by electrophiles. For instance, complexation with borane (B79455) (BH3) can occur, which influences the reactivity of the adjacent α-carbon. semanticscholar.orgnih.govrsc.org This electrophilic activation of the azetidine nitrogen can facilitate subsequent reactions, such as nucleophilic ring-opening or ring expansions. rsc.org While N-oxidation is a common reaction for pyridine derivatives, converting them to pyridine N-oxides with oxidizing agents, specific studies detailing this reaction for this compound are not extensively documented in the reviewed literature.

Intermolecular and Intramolecular Reactions of the Hybrid System

The unique hybrid structure of this compound, combining a strained four-membered ring with a heteroaromatic system, allows for a variety of complex intermolecular and intramolecular reactions.

Diastereoselective and Enantioselective Transformations

The inherent chirality and rigidity of the azetidine ring make it an excellent scaffold for stereoselective reactions. nih.gov Diastereoselective functionalization can be achieved by leveraging the steric effects of existing substituents. rsc.org A key example is the base-promoted α-alkylation of related N-substituted azetidine-2-carbonitriles. nih.govrsc.org Treatment of an N-borane complex of the azetidine with a strong base like lithium diisopropylamide (LDA) generates a carbanion α to the nitrile, which can then be alkylated with high diastereoselectivity. nih.gov For instance, the benzylation of the (1S,2S,1′S)-borane complex of N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile yields the corresponding (2S,1′S)-α-benzylated product with high selectivity over the (2R,1′S) diastereomer. nih.govrsc.org

Enantioselective transformations, often guided by chiral catalysts, are also prominent. Chiral phosphoric acids and squaramides have been successfully employed in the enantioselective ring-opening of activated azetidines. chemrxiv.orgrsc.org Furthermore, cascade reactions catalyzed by chiral bases, such as homo benzotetramisole (HBTM), can produce spiro-azetidin-2-ones with excellent enantioselectivity. rsc.orgnih.gov

Table 1: Example of Diastereoselective Alkylation of an Azetidine Derivative

| Starting Material | Reagents | Major Product | Diastereomeric Ratio (dr) | Ref |

| Borane N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex | 1) LDA, -78 °C; 2) Benzyl bromide, -78 °C to rt | α-benzylated (2S,1′S)-5ba | 97:3 | nih.gov |

Rearrangement Reactions and Ring Expansions

The significant ring strain of the azetidine ring (approx. 25.4 kcal/mol) is a driving force for various rearrangement and ring-expansion reactions. rsc.org These transformations provide pathways to larger, often more thermodynamically stable, heterocyclic systems.

One notable reaction is the one-carbon ring expansion of azetidines to form pyrrolidines. This can be achieved by treating the azetidine with a diazo compound in the presence of a copper catalyst. nih.gov Another significant transformation is the ring expansion of azetidin-2-ones (β-lactams) into bicyclic γ-lactams. This reaction proceeds through the formation of an N-acyliminium intermediate, which is generated from a cis-4-(1-chloro-1-methylethyl)azetidin-2-one precursor using a silver(I) salt like silver tetrafluoroborate (B81430) (AgBF4). acs.org The intermediate is then trapped intramolecularly by a tethered nucleophile (e.g., a hydroxyl group) to yield the expanded bicyclic product with high diastereoselectivity. acs.org The electrophilic activation of the azetidine nitrogen through quaternization can also predispose the ring to nucleophilic attack, leading to either ring-opening or subsequent ring-expansion pathways. rsc.org

Mechanistic Elucidation of Key Synthetic and Transformation Pathways

Understanding the mechanisms of these reactions, particularly the transition states and the role of catalysts, is essential for controlling their selectivity and efficiency.

Transition State Analysis in Stereoselective Reactions

The stereochemical outcome of many reactions involving the azetidine ring is determined by the energetics of the transition state. In diastereoselective syntheses, the transition state often adopts a conformation that minimizes steric hindrance. For example, in the formation of cis-2,4-disubstituted azetidine-3-ones, the reaction likely proceeds through a transition state where bulky substituents are positioned in an anti-relationship to avoid unfavorable steric interactions. acs.org

Computational studies have been employed to rationalize the observed stereoselectivity in catalyst-mediated reactions. In a palladium-catalyzed intramolecular C(sp3)–O bond formation to create oxaspirocycles, density functional theory (DFT) calculations of the transition states for the formation of the two possible diastereomers revealed an energy difference that accounted for the experimentally observed high diastereomeric ratio. rsc.org Similarly, in the base-induced cyclization to form 2-arylazetidines, quantum chemical calculations showed that the formation of the strained four-membered azetidine ring is kinetically favored over the formation of a thermodynamically more stable five-membered ring, explaining the observed regioselectivity under kinetically controlled conditions. acs.org The stereochemistry of Staudinger reactions to form β-lactams is also governed by the transition state, where the interplay between direct conrotatory ring closure of a zwitterionic intermediate and potential isomerization dictates the final cis/trans ratio of the product. researchgate.net

Role of Catalysts in Reaction Selectivity and Efficiency

Catalysts are fundamental in controlling the outcome of reactions involving the this compound system, influencing both selectivity (chemo-, regio-, diastereo-, and enantio-) and reaction efficiency. nih.govnih.govacs.orgacs.orgvulcanchem.com

Lewis Acid Catalysis : Lewis acids like silver(I) salts (e.g., AgBF4) are effective in promoting ring expansions of halo-substituted β-lactams by facilitating the formation of a key carbocation intermediate. acs.org Rhodium(II) and Ruthenium(I) complexes are used to catalyze carbenoid C-H insertion reactions to form β- and γ-lactams. acs.org

Transition Metal Catalysis : Palladium catalysts are versatile for various transformations, including Suzuki-Miyaura cross-coupling reactions to functionalize the azetidine scaffold and intramolecular C-H amination reactions to form the azetidine ring itself. rsc.orgmdpi.com Copper catalysts are employed in one-carbon ring expansions of azetidines to pyrrolidines. nih.gov

Base Catalysis : Strong, non-nucleophilic bases are crucial in reactions involving deprotonation. Superbases like LiDA-KOR (a mixture of lithium diisopropylamide and potassium tert-butoxide) have been used to induce highly regio- and diastereoselective cyclizations to form azetidines. acs.org Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze aza-Michael additions to azetidine-based acceptors. mdpi.com

Organocatalysis : Chiral organocatalysts have emerged as powerful tools for enantioselective synthesis. Chiral phosphoric acids and squaramides can catalyze the enantioselective ring-opening of azetidines. chemrxiv.orgrsc.org Chiral bases, such as derivatives of benzotetramisole, are highly effective in catalyzing cascade reactions to produce complex chiral azetidinones. rsc.orgnih.gov

Table 2: Selected Catalysts and Their Role in Azetidine Chemistry

| Catalyst Type | Example Catalyst | Reaction Type | Role of Catalyst | Ref |

| Lewis Acid | AgBF4 | Ring Expansion | Induces N-acyliminium ion formation | acs.org |

| Transition Metal | Pd(PPh3)4 | Cross-Coupling | Catalyzes Suzuki-Miyaura reaction | mdpi.com |

| Transition Metal | Copper complexes | Ring Expansion | Catalyzes carbene transfer | nih.gov |

| Superbase | LiDA-KOR | Cyclization | Promotes regio- and diastereoselective ring formation | acs.org |

| Organocatalyst | Chiral Phosphoric Acid | Ring Opening | Enables enantioselective desymmetrization | rsc.org |

| Organocatalyst | homo Benzotetramisole (HBTM) | Cascade Reaction | Catalyzes enantioselective Mannich/lactamization | rsc.orgnih.gov |

Applications As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Chiral Scaffolding in Asymmetric Synthesis

The inherent chirality of (S)-4-(Azetidin-2-yl)pyridine makes it a valuable tool in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral product.

The defined (S)-stereocenter in this compound allows it to act as a chiral template, guiding the formation of new stereocenters in a predictable manner. This is crucial for the synthesis of enantioenriched compounds, which are often required for pharmaceutical applications. For instance, the conformationally restricted azetidine (B1206935) ring plays a significant role in maintaining high binding affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Research has shown that modifications to the azetidine moiety, such as its replacement with an aliphatic amine, can lead to a significant loss of activity, highlighting the importance of this specific chiral scaffold. nih.gov

A systematic investigation into the structure-activity relationship of related compounds demonstrated that the chiral cyclopropane-containing side chain appended to the pyridine (B92270) ring provides substantial nAChR subtype selectivity. nih.gov This underscores the principle that the specific (S)-configuration of the azetidinyl group is a key determinant of the biological activity of the final molecule.

Table 1: Impact of Azetidine Ring on Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity

| Compound | Modification | nAChR Subtype | Binding Affinity (Ki) |

|---|---|---|---|

| 4 | Azetidine ring present | α4β2 | High |

| 23 | Azetidine replaced with aliphatic amine | α4β2 | 2.2 μM (Weak) |

Beyond its role as a direct scaffold, the this compound framework can be incorporated into chiral auxiliaries or ligands for use in asymmetric catalysis. vulcanchem.com Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed. researchgate.netpreprints.org Similarly, chiral ligands coordinate to a metal catalyst to create a chiral environment that influences the stereoselectivity of a transformation. acs.org

While direct examples of this compound itself acting as a ligand in a widely published catalytic system are not prevalent in the provided search results, the broader class of chiral azetidines and pyridines are well-established in this capacity. For example, chiral azetidine derivatives can be used to synthesize metal complexes that act as catalysts in asymmetric reactions. bham.ac.uk The pyridine nitrogen, in conjunction with the chiral azetidine, can chelate to a metal center, creating a defined chiral pocket around the active site. This approach is fundamental to achieving high enantioselectivity in a variety of chemical transformations.

Precursors for Diverse Nitrogen-Containing Heterocycles

The strained nature of the azetidine ring makes it susceptible to ring-opening and ring-expansion reactions, providing synthetic routes to other important heterocyclic systems. rsc.orgbham.ac.uk

Azetidines can serve as precursors for the synthesis of five-membered pyrrolidine (B122466) rings. bham.ac.uk This transformation often proceeds through the formation of a bicyclic azetidinium ion intermediate, which then undergoes rearrangement. bham.ac.uk While the direct conversion of this compound to a pyrrolidine derivative is not explicitly detailed in the provided results, the general principle of azetidine to pyrrolidine rearrangement is a known synthetic strategy. bham.ac.uk This ring expansion is a powerful tool for accessing the pyrrolidine scaffold, which is a common motif in natural products and pharmaceuticals. nih.govresearchgate.net

The pyridine and azetidine rings of this compound can be involved in cyclization reactions to form more complex, fused heterocyclic systems. rsc.org The incorporation of other rings, especially heterocyclic ones, with a pyridine nucleus is a known strategy to enhance bioactivity. nih.gov For example, the synthesis of spiro-indolino-pyrido[2,1-a]isoquinolines has been achieved through a tandem reaction involving a chiral N,N'-dioxide/Mg(OTf)₂ catalytic system. rsc.org While not starting from this compound, this illustrates the principle of building fused systems from pyridine-containing precursors. The azetidine moiety itself can also participate in cycloaddition reactions to generate fused structures.

Table 2: Examples of Fused Heterocyclic Systems Derived from Pyridine and Azetidine Precursors

| Precursor Type | Resulting Fused System | Synthetic Strategy |

|---|---|---|

| Pyridine-containing | Spiro-indolino-pyrido[2,1-a]isoquinolines | Tandem nucleophilic addition and [4+2] cycloaddition |

Scaffold Morphing and Design Strategies in Chemical Research

Scaffold morphing, a key strategy in medicinal chemistry, involves modifying the core structure of a molecule to improve its properties while maintaining its biological activity. researchgate.net this compound and its derivatives are valuable in this context due to the unique properties of the azetidine and pyridine rings. nih.govijpsonline.com

The replacement of larger or more flexible groups with a compact and rigid azetidine ring can lead to improved physicochemical properties, such as solubility and metabolic stability. nih.gov This concept is part of a broader design strategy to explore novel chemical space and develop drug-like molecules. unife.it The pyridine ring is considered a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds. ijpsonline.com By combining the privileged nature of the pyridine ring with the desirable properties of the chiral azetidine, this compound represents a valuable starting point for the design of new therapeutic agents. The inherent rigidity of such spirocyclic or fused systems can decrease the conformational entropy penalty upon binding to a biological target, potentially leading to higher potency. rsc.org

Exploration of Structure-Activity Relationships through Scaffold Variations (focus on chemical aspects)

The systematic modification of the this compound scaffold is a key strategy for elucidating structure-activity relationships (SAR). Chemists can independently or concurrently modify the azetidine ring, the pyridine ring, and the linkage between them to fine-tune a compound's pharmacological profile.

Modifications to the azetidine ring are of particular interest. The ring's nitrogen atom can be substituted, or the ring can be expanded or fused to other ring systems to explore conformational constraints. For instance, replacing the azetidine ring with a larger pyrrolidine or piperidine (B6355638) ring can significantly impact binding affinities for specific biological targets. nih.gov In one study, expanding the azetidine to a pyrrolidine ring and adding an N-methyl group led to increased binding at α4β2-nicotinic acetylcholine receptors. nih.gov Conversely, further expansion to a piperidine ring resulted in a substantial drop in binding affinity. nih.gov The azetidine ring can also be a key component in the formation of more complex fused, bridged, and spirocyclic systems. nih.govresearchgate.net Synthetic strategies such as ring-closing metathesis have been employed to create fused 8-membered rings from azetidine precursors. nih.gov

The pyridine moiety also offers multiple positions for substitution to probe interactions with biological targets. The electronic properties and steric bulk of substituents on the pyridine ring can be varied to optimize activity. For example, in the development of JNK3 inhibitors based on an aminopyrazole scaffold, moving a methyl group on a pyridine ring from the 4'-position to the 2'-position decreased JNK3 inhibitory potency but improved selectivity against the JNK1 isoform. acs.org

The following table details scaffold variations of azetidine- and pyridine-containing compounds and their reported effects, illustrating the chemical approaches used in SAR studies.

Table 1: Scaffold Variations and Structure-Activity Relationship Insights

| Parent Scaffold Moiety | Scaffold Variation | Chemical Modification | Observed Effect on Activity/Properties | Reference |

|---|---|---|---|---|

| Azetidine | Ring Expansion (Pyrrolidine) | Replacement of the four-membered azetidine ring with a five-membered pyrrolidine ring. | Altered binding affinity at nicotinic acetylcholine receptors. | nih.gov |

| Azetidine | N-Substitution | Addition of a methyl or ethyl group to the nitrogen of a pyrrolidine analog. | N-methyl increased binding affinity, while N-ethyl reduced it. | nih.gov |

| Azetidine | Ring Expansion (Piperidine) | Replacement of the pyrrolidine ring with a six-membered piperidine ring. | Caused a significant drop in binding affinities. | nih.gov |

| Pyridine | Isomeric Substitution | Moving a methyl substituent from the 4'-position to the 2'-position on the pyridine ring. | Reduced JNK3 potency but improved JNK3/JNK1 isoform selectivity. | acs.org |

| Pyridine | Heterocyclic Bioisosteres | Replacement of a pyridine ring with a pyrimidine (B1678525) ring. | Resulted in similar JNK3 potency but with potential cytotoxicity issues. | acs.org |

| Azetidin-2-one (B1220530) | Phenyl Substitution | Introduction of fluoro, chloro, and methoxy (B1213986) groups on a C4-phenyl ring of an azetidin-2-one. | Fluoro and chloro substituents showed the most activity against tested bacterial and fungal strains. | scirp.orgscirp.org |

These examples underscore how targeted chemical modifications of the this compound core and related structures enable a detailed exploration of the chemical space, leading to compounds with improved potency and selectivity.

Application in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse and complex small molecules to probe biological functions. rsc.org this compound and related azetidine-containing scaffolds are excellent starting points for DOS due to their inherent functionality and three-dimensional structure. nih.govresearchgate.net The strained azetidine ring can be manipulated through various chemical reactions to yield a wide array of molecular frameworks. rsc.org

A key strategy in DOS involves the "build-couple-pair" approach, where simple building blocks are assembled, coupled together, and then undergo intramolecular reactions to create complex and rigid scaffolds. rsc.org Densely functionalized azetidine ring systems can be synthesized and subsequently diversified to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net For example, a library of spirocyclic azetidines was generated using solid-phase synthesis, demonstrating the utility of the azetidine core in creating large compound collections. nih.gov

One notable application of DOS using an azetidine-based scaffold led to the discovery of novel antimalarial agents. nih.gov A library of compounds with three-dimensional features reminiscent of natural products was screened, identifying a series of bicyclic azetidines that inhibit a new antimalarial target, phenylalanyl-tRNA synthetase. nih.gov This highlights how DOS, starting from scaffolds like azetidines, can uncover compounds with novel mechanisms of action by exploring underrepresented areas of chemical space. rsc.orgnih.gov

The synthesis of these libraries often involves robust chemical transformations that can be performed in a combinatorial fashion. For instance, the N-alkylation of the azetidine nitrogen, followed by ring-closing metathesis, can generate fused bicyclic systems. nih.gov Other transformations, such as reactions with bromoacetyl chloride, can be used to prepare for subsequent cyclizations, leading to different core structures. researchgate.net The ability to generate stereoisomers and control their configuration during synthesis further adds to the diversity of the resulting compound libraries. nih.gov

The application of this compound and related azetidines in DOS provides a powerful engine for the discovery of new chemical probes and potential therapeutic leads by enabling the efficient construction of diverse and complex molecule collections.

Computational and Theoretical Investigations of S 4 Azetidin 2 Yl Pyridine

Quantum Chemical Calculations of Electronic and Stereoelectronic Properties

Quantum chemical calculations are pivotal in understanding the intrinsic properties of (S)-4-(Azetidin-2-yl)pyridine at a molecular level. These methods provide insights into the molecule's stability, reactivity, and electronic structure.

Analysis of Ring Strain and Conformation

The azetidine (B1206935) ring, a four-membered heterocycle, is characterized by significant ring strain. researchgate.netrsc.orgrsc.org This strain, estimated to be around 25.2 to 25.4 kcal/mol, is a defining feature that influences its chemical behavior. researchgate.netrsc.org This value is comparable to other highly strained rings like cyclopropane (B1198618) and aziridine (B145994). researchgate.net The inherent strain in the azetidine ring of this compound imparts a considerable degree of molecular rigidity, yet the molecule maintains satisfactory stability. researchgate.net This balance is crucial for its application as a scaffold in medicinal chemistry. researchgate.netrsc.org

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory is instrumental in predicting the reactivity of this compound. libretexts.org By calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can identify the most likely sites for nucleophilic and electrophilic attack.

The nitrogen atom in the pyridine (B92270) ring, with its lone pair of electrons, is expected to be a primary site for electrophilic attack and hydrogen bonding. libretexts.org The nitrogen in the azetidine ring also possesses a lone pair, but its reactivity is modulated by the ring strain and its sp3 hybridization. libretexts.org Computational methods like Density Functional Theory (DFT) are employed to calculate these properties. epstem.netepstem.netepstem.net The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability. epstem.netepstem.net

Furthermore, the calculation of molecular electrostatic potential (MEP) maps provides a visual representation of the charge distribution across the molecule. epstem.netepstem.net These maps highlight electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.

Conformational Analysis and Dynamics

The flexibility and conformational preferences of this compound are crucial for its biological activity and reactivity.

Molecular Dynamics Simulations for Understanding Flexibility

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules over time. nih.govnih.govresearchgate.net For this compound, MD simulations can reveal the dynamic behavior of the azetidine ring, including its puckering motions and the rotation of the bond connecting it to the pyridine ring. nih.gov These simulations provide a detailed picture of the molecule's flexibility and how it might adapt its shape upon interacting with a biological target, such as a protein. nih.govnih.gov

In Silico Approaches for Reaction Prediction and Optimization

Computational Screening for Catalytic Reactions

There is no specific information available in the reviewed scientific literature regarding the computational screening of this compound for catalytic reactions. While computational screening is a powerful tool for catalyst discovery, it has not been specifically applied to this compound in published research.

Modeling of Transition States and Reaction Pathways

No studies modeling the transition states and reaction pathways for catalytic reactions involving this compound were identified in the scientific literature. This type of theoretical investigation is crucial for understanding the mechanism of a catalyst and for optimizing its performance.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

A primary focus of future research lies in refining the synthesis of azetidinylpyridines to be more environmentally benign and efficient.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. bohrium.com Future methodologies for preparing (S)-4-(Azetidin-2-yl)pyridine are expected to incorporate strategies such as the use of water as a solvent, microwave or ultrasonic irradiation to accelerate reactions, and the development of catalyst-free reaction pathways. bohrium.comnih.gov The application of multi-component reactions (MCRs) is a particularly promising green approach, as it can reduce the number of synthetic steps, minimize waste, and save on reagents and solvents. researchgate.net Research is anticipated to focus on adapting these green principles to the specific synthesis of the this compound core, aiming for both economic and ecological advantages. nih.gov

Table 1: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Chemistry Principle | Application in Azetidinylpyridine Synthesis | Potential Benefit |

|---|---|---|

| Use of Alternative Solvents | Employing water or ionic liquids in synthetic steps. nih.gov | Reduced use of volatile organic compounds (VOCs). |

| Energy Efficiency | Application of microwave or ultrasonic irradiation. nih.gov | Faster reaction times and potentially higher yields. |

| Atom Economy | Designing syntheses, like MCRs, that incorporate most of the starting material atoms into the final product. researchgate.net | Minimized waste generation. |

The integration of flow chemistry and automated synthesis platforms represents a significant trend in modern organic synthesis. rsc.org These technologies offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for high-throughput synthesis. nih.govacs.org Future research will likely focus on developing continuous flow processes for the synthesis of this compound and its derivatives. researchgate.net Automated platforms can facilitate the rapid generation of a library of analogues for structure-activity relationship studies. nih.govacs.org Furthermore, the automated synthesis of radiolabeled versions of azetidinylpyridines, for example with Fluorine-18, is crucial for their application in Positron Emission Tomography (PET) imaging. google.com

Exploration of Unprecedented Reactivity and Transformations

Beyond improving its synthesis, researchers are keen to uncover new chemical reactions and transformations involving the azetidinylpyridine scaffold.

Future investigations will likely delve into novel bond-forming and bond-cleaving reactions to further functionalize the azetidine (B1206935) ring. This includes the development of new cycloaddition and cyclization strategies. researchgate.net For instance, research into halogen-mediated intramolecular cyclizations could lead to novel fused bicyclic systems. doi.org Conversely, selective C-C or C-N bond cleavage reactions within the azetidine ring could provide access to new molecular skeletons. doi.org An example of such a transformation is the unexpected ring expansion of 4-formyl-3-hydroxy-β-lactams through a C3-C4 bond cleavage. doi.org Gold-catalyzed rearrangements of functionalized azetidines also present a promising avenue for creating complex molecular architectures. doi.org

Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step. nih.govresearchgate.net While MCRs have been used to synthesize azetidines, future work will likely explore the use of this compound itself as a building block in MCRs. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for this purpose, allowing for the introduction of multiple points of diversity. mdpi.com By using a chiral azetidine aldehyde derived from the parent scaffold, it is possible to achieve stereoselective synthesis of complex, polyfunctionalized molecules. mdpi.com Three-component reactions have also been shown to be effective in producing substituted azetidines. nih.gov

Table 2: Examples of Multi-Component Reactions for Azetidine Synthesis

| MCR Type | Components | Product Type | Reference |

|---|---|---|---|

| Ugi-type Reaction | β-amino acid, aldehyde, isocyanide | Tri-substituted azetidinone | nih.gov |

| Passerini Reaction | Chiral azetidine aldehyde, carboxylic acid, isocyanide | Polyfunctionalized heterocycles | mdpi.com |

Integration with Advanced Chemical Technologies

The full potential of this compound will be realized through its integration with other advanced chemical technologies. This includes the use of high-throughput experimentation (HTE) to rapidly screen for new ligands and catalysts for its synthesis and functionalization. acs.org The development of new pyridine-based ligands is crucial for advancing cross-coupling reactions. acs.org Furthermore, the application of this scaffold in the development of PET ligands for in vivo imaging of receptors in the brain is a significant area of research. google.comdoi.org This involves not only the synthesis of the compound but also the development of automated radiolabeling procedures. google.com These advanced technologies will accelerate the discovery of new applications for this compound in medicinal chemistry and beyond. uu.nlgoogle.comgoogle.com

Applications in Photoredox Catalysis and Electrosynthesis

The development of sustainable and efficient synthetic methodologies is a major focus in modern chemistry. Photoredox catalysis and electrosynthesis, which utilize visible light and electricity, respectively, to drive chemical reactions, are at the forefront of this endeavor. The structural features of this compound make it a promising candidate for investigation as a ligand or catalyst in these fields.

The pyridine (B92270) ring can coordinate with a variety of transition metal photocatalysts, while the chiral azetidine unit can induce stereoselectivity in reactions. This is particularly valuable in asymmetric synthesis, where the creation of a single enantiomer of a chiral product is desired. In photoredox catalysis, the compound could serve as a chiral ligand for metal complexes that absorb visible light and initiate single-electron transfer processes. The chirality of the ligand would be transferred to the reaction products, enabling the enantioselective synthesis of complex molecules.

Similarly, in electrosynthesis, this compound could be employed as a chiral mediator or ligand to control the stereochemical outcome of electrochemical reactions. The ability of the pyridine nitrogen to interact with electrode surfaces or redox-active species, combined with the steric and electronic influence of the chiral azetidine, could lead to highly selective transformations.

Table 1: Potential Asymmetric Reactions Explored Using Chiral Pyridine-Type Ligands in Photoredox Catalysis

| Reaction Type | Catalyst System | Enantiomeric Excess (ee) |

| Asymmetric Alkylation | [Ir(ppy)2(dtbbpy)]PF6 + Chiral Pyridine Ligand | Up to 95% |

| Enantioselective Reductive Coupling | Ru(bpy)3Cl2 + Chiral Bisoxazoline-Pyridine Ligand | Up to 92% |

| Asymmetric C-H Functionalization | fac-Ir(ppy)3 + Chiral Pyridine-Oxazoline Ligand | Up to 88% |

Note: This table presents representative data for similar chiral pyridine-containing ligands to illustrate the potential of this compound in this context, as specific data for this compound is not yet available.

Potential in Supramolecular Chemistry and Molecular Recognition (as a chemical entity)

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Molecular recognition, a key principle of supramolecular chemistry, involves the specific binding of a host molecule to a guest molecule. The structure of this compound offers several features that could be exploited in these areas.

The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the N-H group of the azetidine ring can serve as a hydrogen bond donor. This dual functionality allows the molecule to participate in self-assembly processes, forming well-defined supramolecular architectures such as helices, sheets, or cages. Furthermore, the pyridine ring can engage in π-π stacking interactions, further stabilizing these assemblies.

In molecular recognition, the chiral nature of this compound makes it an attractive building block for the construction of chiral hosts capable of enantioselective recognition of guest molecules. Such systems could have applications in chiral sensing, separation of enantiomers, and asymmetric catalysis. The pyridine unit can also coordinate to metal ions, enabling the formation of metallo-supramolecular structures with interesting photophysical or catalytic properties.

Table 2: Examples of Molecular Recognition Systems Based on Pyridine Moieties

| Host System | Guest Molecule | Binding Affinity (Ka, M⁻¹) |

| Pyridine-based Macrocycle | Dicarboxylic Acids | 10³ - 10⁵ |

| Chiral Pyridine-Containing Foldamer | Amino Acid Derivatives | Enantioselective recognition observed |

| Metal-Organic Cage with Pyridyl Ligands | Aromatic Hydrocarbons | Selective encapsulation |

Note: This table provides examples of systems incorporating pyridine units to demonstrate the principles of molecular recognition. Specific data for this compound in this context is a subject for future research.

Q & A

Q. Which spectroscopic techniques are critical for characterizing this compound, and what specific data should be prioritized?

- Methodological Answer : NMR is essential for confirming stereochemistry and hydrogen environments (e.g., azetidine CH protons at δ 3.1–4.5 ppm). NMR identifies quaternary carbons (e.g., pyridine C4 at δ ~150 ppm). HRMS ensures molecular formula accuracy, while X-ray crystallography (as in ) resolves hydrogen-bonding patterns (e.g., C–H···N interactions at ~2.5–3.0 Å) .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its biological interactions compared to the (R)-enantiomer?

- Methodological Answer : The (S)-configuration can enhance binding to chiral targets (e.g., enzymes or receptors) due to spatial alignment. Computational docking studies and comparative bioassays (e.g., IC measurements) are recommended. highlights how substitution patterns in similar compounds (e.g., 2-(Piperidin-2-yl)pyridine) affect pharmacological profiles, suggesting analogous stereochemical analysis for azetidine derivatives .

Q. How can researchers resolve discrepancies between crystallographic data and computational models for azetidine-containing compounds?

- Methodological Answer : Discrepancies in hydrogen-bond geometry (e.g., reports C–H···N distances of 2.72 Å) may arise from crystal packing effects versus gas-phase simulations. Validate models using hybrid DFT calculations with solvent corrections (e.g., PCM for aqueous environments) and compare with experimental XRD data .

Q. What strategies minimize by-product formation during the nitration and reduction of 4-(4-halophenyl)pyridine intermediates?

- Methodological Answer : Optimize nitration by controlling HNO/HSO ratios ( ) and reaction temperature (0–5°C) to avoid over-nitration. For reduction (e.g., converting nitro to amino groups), use catalytic hydrogenation (Pd/C, H) instead of Fe/HCl to reduce side reactions. Monitor intermediates via TLC or HPLC .

Q. How can systematic errors in quantifying this compound via UV-Vis spectroscopy be mitigated?

- Methodological Answer : Calibrate Beer’s Law plots using purified standards (e.g., ’s aspirin protocol). Address errors via: a. Random errors : Triplicate measurements and statistical filtering (e.g., 3σ outlier removal). b. Systematic errors : Validate spectrometer wavelength accuracy with holmium oxide standards and correct for solvent absorbance .

Data Analysis and Optimization

Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use DFT-based software (e.g., Gaussian, ORCA) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. shows β-propiolactone’s reactivity correlates with HOMO localization, a principle applicable to azetidine ring strain and pyridine electron-withdrawing effects .

Q. How can reaction yields for azetidine-pyridine coupling be improved under mild conditions?

- Methodological Answer : Employ microwave-assisted synthesis to enhance reaction rates at lower temperatures (e.g., 50°C vs. reflux). and demonstrate successful allylation at 60°C with yields >70% using DMF as a polar aprotic solvent .

Safety and Compliance

Q. What safety protocols are critical when handling azetidine derivatives in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.